6-ethoxy-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial processes. This compound is characterized by the presence of an ethoxy group, an ethyl group, and a methylbenzenesulfonyl group attached to the quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as sulfuric acid.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.
Addition of the Ethyl Group: The ethyl group can be added via an alkylation reaction using ethyl halides and a base.
Attachment of the Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group can be introduced through a sulfonylation reaction using methylbenzenesulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinolines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 6-ethoxy-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-1-ethylquinolin-4-one: Lacks the methylbenzenesulfonyl group.
1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one: Lacks the ethoxy group.
6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one: Lacks the methylbenzenesulfonyl group.
Uniqueness
6-ethoxy-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to the presence of all three functional groups (ethoxy, ethyl, and methylbenzenesulfonyl) attached to the quinoline core. This unique combination of functional groups may confer specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
6-ethoxy-1-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-4-21-13-19(26(23,24)16-9-6-14(3)7-10-16)20(22)17-12-15(25-5-2)8-11-18(17)21/h6-13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJPTIQFTXYZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.